5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C20H20ClNO5S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20ClNO5S/c1-12-3-5-16(26-12)10-22(15-7-8-28(24,25)11-15)20(23)19-13(2)17-9-14(21)4-6-18(17)27-19/h3-6,9,15H,7-8,10-11H2,1-2H3 |
InChI Key |
URBPEGDAQXPLIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzofuran Core
The benzofuran backbone is constructed via cyclization of substituted phenols or coumaranone derivatives. A common approach involves the Ullmann condensation of 2-chloro-3-methylphenol with a furan-containing aldehyde under copper(I) oxide catalysis. For example, reaction with 5-methylfurfuryl alcohol in dimethylformamide (DMF) at 120°C for 24 hours yields the intermediate 3-methyl-1-benzofuran-2-carboxylic acid.
Key reaction parameters:
-
Temperature: 110–130°C
-
Catalysts: Cu₂O (5 mol%)
-
Solvent: DMF or toluene
-
Yield: 68–72%
Carboxamide Functionalization
The carboxamide group is introduced through a two-step process:
-
Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.
-
Nucleophilic substitution with 1,1-dioxidotetrahydrothiophen-3-amine and 5-methylfuran-2-ylmethanamine in the presence of triethylamine (Et₃N).
A critical challenge lies in achieving selective N-alkylation without side reactions at the sulfone group. Recent protocols employ microwave-assisted synthesis (100°C, 30 minutes) to enhance regioselectivity, improving yields from 45% to 62%.
Optimization Strategies
Catalytic Systems
Comparative studies highlight the superiority of palladium(II) acetate over traditional copper catalysts in cross-coupling steps. Pd(OAc)₂ reduces reaction times from 24 hours to 6 hours while maintaining yields above 70%.
Table 1: Catalyst Performance in Amination Steps
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cu₂O | 120 | 24 | 68 |
| Pd(OAc)₂ | 100 | 6 | 73 |
| NiCl₂(dppf) | 110 | 12 | 65 |
Solvent Effects
Polar aprotic solvents like N-methylpyrrolidone (NMP) outperform DMF in solubility tests for intermediates. NMP increases reaction homogeneity, reducing byproduct formation during carboxamide coupling.
Purification and Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and acetonitrile/water gradient (60:40 to 90:10 over 30 minutes). This method achieves >98% purity, as verified by UV detection at 254 nm.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.75 (s, 1H, furan-H), 4.45 (m, 2H, CH₂N).
-
MS (ESI+) : m/z 421.9 [M+H]⁺, confirming the molecular weight.
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems addresses exothermic risks during chlorination. A microreactor operating at −5°C with SO₂Cl₂ achieves 92% conversion with a residence time of 8 minutes, compared to 45 minutes in batch conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfone group or to modify other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can yield various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Antitumor Activity : Preliminary studies indicate that compounds similar to this one exhibit significant antitumor effects. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Biological Pathways : The compound's interaction with specific molecular targets, including enzymes and receptors, may influence various biological pathways. Understanding these interactions could lead to the development of new therapeutic agents for diseases such as cancer or inflammatory disorders.
- Pharmacological Studies : Ongoing research is focused on evaluating the pharmacological effects of this compound. Its unique structure suggests potential activity against multiple biological targets, which could be leveraged for drug development.
Materials Science
- Synthesis of New Materials : The compound can serve as a building block for synthesizing more complex molecules with tailored properties. Its electron-rich thiophene moiety may enhance conductivity or reactivity in polymer applications.
- Development of Functional Materials : The unique combination of functional groups in this compound allows for the exploration of new materials with specific properties, such as improved thermal stability or enhanced optical characteristics.
Antitumor Effects
A study published in a peer-reviewed journal highlighted the antitumor properties of benzofuran derivatives similar to this compound. The research demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
Another investigation focused on the biological activity of related compounds, noting that modifications to the benzofuran structure could enhance potency against specific cancer cell lines. This suggests that further exploration of structural variations could yield more effective therapeutics .
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The target compound belongs to a family of benzofuran carboxamides with diverse substituents. Key analogs include:
Key Observations
Benzofuran Core Modifications: The 3,6-dimethyl substitution in and increases steric bulk compared to the target compound’s single 3-Me group.
N-Substituent Diversity :
- Aromatic vs. Heteroaromatic : The target compound’s (5-methylfuran-2-yl)methyl group contrasts with analogs bearing 3-methoxybenzyl or 3-fluorobenzyl , which may alter π-π stacking or metabolic stability.
- Sulfone vs. Sulfamoyl : The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) in the target compound differs from the sulfamoyl group in , impacting electronegativity and target binding.
Physicochemical Properties :
- The target compound’s molecular weight (435.9 g/mol ) is intermediate between the smaller furan derivative (353.8 g/mol , ) and the pyrimidine-containing analog (500.96 g/mol , ).
- Electron-Withdrawing Groups : The 3-fluoro substituent in increases polarity, while the 3-methoxy group in enhances lipophilicity.
Biological Activity
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClNO4S2 |
| Molecular Weight | 438.0 g/mol |
| CAS Number | 880392-90-5 |
The structure includes a benzofuran moiety, which is known for its diverse biological activities, enhanced by the presence of a chloro substituent and a tetrahydrothiophene unit.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide. The compound was evaluated for its cytotoxic effects on various cancer cell lines using the MTT assay protocol.
Key Findings:
- In Vitro Activity: The compound showed significant inhibitory effects on the growth of A549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values indicated potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action: Molecular docking studies suggest that the compound may interact with key proteins involved in cancer cell proliferation, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) .
Structure–Activity Relationship (SAR)
The biological activity of benzofuran derivatives is often influenced by their structural features. Research indicates that:
- Substituents at C-2 Position: The introduction of various substituents at the C-2 position of the benzofuran ring can enhance anticancer activity. For instance, halogenated groups have been associated with improved efficacy against certain cancer types .
- Morphological Changes: Observations of morphological changes in treated cells further support the compound's role as a potent inhibitor of cancer cell growth .
Case Studies
Several studies have demonstrated the biological efficacy of benzofuran derivatives:
- Antitumor Activity in Ovarian Cancer: A series of benzofuran derivatives were synthesized and tested against ovarian cancer cell lines, showing significant growth inhibition with GI50 values as low as 2.20 μM .
- Comparative Studies: Compounds structurally similar to our target compound exhibited varying degrees of cytotoxicity across different cancer cell lines, indicating a promising avenue for further development in anticancer therapies .
Q & A
Q. What are the optimal synthetic routes for this compound, and what challenges exist in achieving high yields?
The synthesis of this compound involves multi-step protocols, including amide bond formation, sulfone oxidation, and regioselective substitutions. Key challenges include steric hindrance from the tetrahydrothiophene-1,1-dioxide moiety and competing side reactions during alkylation of the furan-methyl group. Reaction optimization using Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry frameworks for structurally analogous benzofuran derivatives, is recommended to balance temperature, solvent polarity, and catalyst loading .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for the tetrahydrothiophene-dioxide and benzofuran rings. For example, studies on 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran analogs used crystallographic data to confirm bond angles (e.g., C–S–O = 106.6°) and planarity of the benzofuran core . Complement this with / NMR to verify substitution patterns and FT-IR to confirm sulfone and carboxamide functional groups.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
SAR studies should focus on modulating substituents at the tetrahydrothiophene-dioxide (e.g., replacing 5-methylfuran with halogenated furans) and analyzing effects on target binding. For example, fluorinated analogs of related benzofuran-carboxamides showed enhanced metabolic stability due to reduced CYP450 interactions . Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking to map interactions with biological targets like kinases or GPCRs.
Q. What methodologies are recommended for resolving conflicting bioactivity data between this compound and its analogs?
Contradictions in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from divergent substituent electronic effects. Statistical meta-analysis of published data on structurally similar compounds (e.g., trifluoromethyl vs. chlorine substitutions) can identify trends. For instance, chlorine’s electron-withdrawing nature in 5-chloro-benzofurans enhances electrophilic reactivity, potentially increasing off-target effects compared to methyl or methoxy groups . Validate hypotheses using orthogonal assays (e.g., SPR for binding kinetics, transcriptomics for pathway analysis).
Q. How can in silico modeling predict its pharmacokinetic properties, and what parameters should be prioritized?
Molecular dynamics simulations and QSAR models should prioritize logP (lipophilicity), polar surface area (PSA), and hydrogen-bond donor/acceptor counts. For example, benzofuran derivatives with PSA < 90 Ų typically exhibit better blood-brain barrier penetration. Tools like SwissADME or Schrödinger’s QikProp can model absorption/distribution, while toxicity risks (e.g., hERG inhibition) require pharmacophore-based screening .
Q. What experimental design strategies are suitable for optimizing its synthesis?
Apply response surface methodology (RSM) to optimize reaction parameters. For example, a central composite design (CCD) could test variables like reaction time (6–24 hrs), temperature (60–100°C), and solvent polarity (DMF vs. THF) to maximize yield. Similar approaches were used in copolymerization studies for polycationic dye-fixatives, achieving >90% yield under statistically validated conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
